

An In-depth Technical Guide to the Molecular Structure of Rivoglitazone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Rivoglitazone	
Cat. No.:	B070887	Get Quote

Introduction

Rivoglitazone is a potent and selective member of the thiazolidinedione (TZD) class of insulinsensitizing drugs, investigated for the treatment of type 2 diabetes mellitus.[1][2] As a high-affinity agonist for the peroxisome proliferator-activated receptor-gamma (PPARy), its molecular structure is intricately linked to its pharmacological activity.[3] This document provides a detailed examination of the molecular architecture of **Rivoglitazone**, its mechanism of action, and the experimental methodologies used to characterize it, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

Rivoglitazone is a complex organic molecule comprising three key moieties: a thiazolidinedione headgroup, a central phenyl ring linker, and a substituted benzimidazole tail. This specific arrangement is crucial for its potent interaction with the PPARy ligand-binding pocket.

- IUPAC Name: (RS)-5-{4-[(6-methoxy-1-methyl-1H-benzimidazol-2-yl) methoxy]benzyl}-1,3-thiazolidine-2,4-dione[1][4]
- Molecular Formula: C20H19N3O4S[1][4][5][6]
- CAS Number: 185428-18-6[1][5][6]



The key structural features include the acidic thiazolidinedione ring, which is essential for binding to the PPARy receptor, and the extended hydrophobic tail, which contributes to the high potency of the compound.

Table 1: Physicochemical Properties of Rivoglitazone

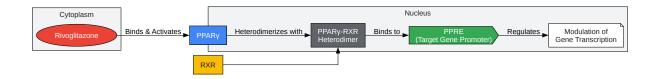
Property	Value	Source
Molar Mass	397.45 g⋅mol ⁻¹	[1][6]
Exact Mass	397.109619 Da	[5][6]
Density	1.4±0.1 g/cm ³	[5]
Boiling Point	669.3±40.0 °C at 760 mmHg	[5]
Flash Point	358.6±27.3 °C	[5]
LogP	2.95	[5]

Mechanism of Action: PPARy Signaling Pathway

Rivoglitazone functions as a selective agonist for PPARy, a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[7][8][9] The activation of PPARy by **Rivoglitazone** initiates a cascade of transcriptional events that ultimately enhance insulin sensitivity.

The binding of **Rivoglitazone** to the ligand-binding domain of PPARy induces a conformational change in the receptor. This allows for the dissociation of corepressors and recruitment of coactivators. The activated PPARy then forms a heterodimer with the Retinoid X Receptor (RXR).[10] This PPARy-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[10] This binding modulates the transcription of numerous genes involved in metabolic control, including those for glucose transporter type 4 (GLUT4), leading to increased glucose uptake in adipose tissue and skeletal muscle.[8] The overall effect is a potent reduction in hyperglycemia, hyperinsulinemia, and hypertriglyceridemia.[11]





Click to download full resolution via product page

Caption: PPARy signaling pathway activated by **Rivoglitazone**.

Experimental Data and Protocols

The molecular structure and potency of **Rivoglitazone** have been elucidated through various experimental techniques, including X-ray crystallography to define its three-dimensional structure when bound to its target and in vitro assays to quantify its biological activity.

The first X-ray crystal structure of **Rivoglitazone** bound to the PPARy ligand-binding domain provided critical insights into its high potency.[12] The analysis revealed that **Rivoglitazone** establishes a unique hydrogen bond network with residues of the co-activator binding surface (AF2) and makes more extensive contacts with helix 3 and the β-sheet compared to other TZDs like rosiglitazone.[12]

Experimental Protocol: X-ray Crystallography of Ligand-Receptor Complex

- Protein Expression and Purification: The ligand-binding domain (LBD) of human PPARy is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatography techniques such as affinity and size-exclusion chromatography.
- Complex Formation: The purified PPARy LBD is incubated with a molar excess of Rivoglitazone to ensure complete binding.
- Crystallization: The PPARy-Rivoglitazone complex is crystallized using vapor diffusion methods (hanging or sitting drop). This involves screening a wide range of conditions (e.g., pH, salt concentration, precipitant type) to find optimal conditions for single-crystal growth.



- X-ray Diffraction Data Collection: A single crystal is mounted and cryo-cooled. It is then exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded as the crystal is rotated.
- Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the complex. The structure is solved using molecular replacement, using a known PPARy structure as a search model.[13] The final atomic model of the Rivoglitazone-PPARy complex is built and refined to fit the electron density map. The structure is deposited in the Protein Data Bank (PDB ID: 5U5L).[13]

Rivoglitazone is the most potent PPARy agonist among the thiazolidinediones.[12][14] In vitro studies using luciferase reporter assays have demonstrated that it activates human PPARy more potently than both rosiglitazone and pioglitazone.[3][15]

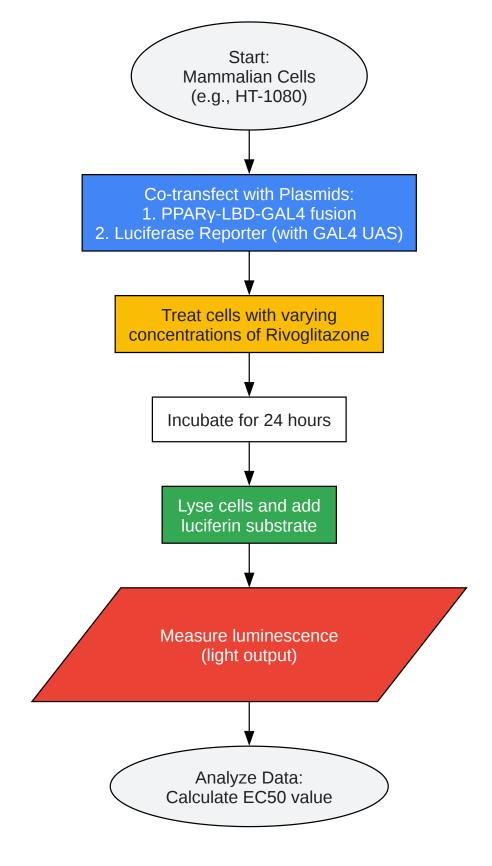
Table 2: Comparative Potency of Rivoglitazone

Comparison	Potency Fold-Increase	Source
vs. Pioglitazone	16.4-fold higher	[16]
vs. Rosiglitazone	3.6-fold higher	[16]

Experimental Protocol: Luciferase Reporter Assay

This assay quantifies the ability of a compound to activate a specific receptor by measuring the expression of a reporter gene (luciferase).





Click to download full resolution via product page

Caption: Experimental workflow for a PPARy luciferase reporter assay.



- Cell Culture and Transfection: A suitable mammalian cell line (e.g., HT-1080) is cultured.[17] The cells are then co-transfected with two plasmids:
 - An expression plasmid encoding a fusion protein of the PPARy ligand-binding domain
 (LBD) and the GAL4 DNA-binding domain.
 - A reporter plasmid containing the luciferase gene downstream of a promoter with GAL4 upstream activating sequences (UAS).
- Compound Treatment: The transfected cells are treated with various concentrations of Rivoglitazone, alongside positive (e.g., Rosiglitazone) and negative (vehicle) controls.[17]
- Incubation: The cells are incubated for a set period (e.g., 24 hours) to allow for compound uptake, receptor activation, and reporter gene expression.[17]
- Cell Lysis and Luminescence Measurement: The cells are lysed to release the cellular contents, including the expressed luciferase enzyme. A luciferin substrate is added, and the resulting luminescence is measured using a luminometer.
- Data Analysis: The luminescence signal is proportional to the level of PPARy activation. The data are plotted against compound concentration to generate a dose-response curve, from which the half-maximal effective concentration (EC₅₀) is calculated.

Clinical studies have provided quantitative data on the efficacy and pharmacokinetic profile of **Rivoglitazone**.

Table 3: Summary of Clinical and Pharmacokinetic Data



Parameter	Finding	Source
Efficacy		
HbA1c Reduction (vs. Placebo)	-0.86% (1 mg/d) to -0.97% (1.5-2 mg/d)	[16]
HbA1c Reduction (vs. Pioglitazone)	Superior at high dose (-0.11% difference)	[16]
Triglyceride Reduction (vs. Placebo)	Significant reduction	[16]
Pharmacokinetics		
Plasma Half-Life	Approximately 13 hours	[11][16]

Conclusion

The molecular structure of **Rivoglitazone** is expertly tailored for high-potency, selective agonism of the PPARy nuclear receptor. Its thiazolidinedione head, central linker, and benzimidazole tail work in concert to establish extensive interactions within the receptor's ligand-binding pocket. This potent activation of the PPARy signaling pathway leads to significant improvements in glucose and lipid metabolism. The detailed characterization of its structure and function through X-ray crystallography and in vitro assays provides a solid foundation for understanding its therapeutic potential and for the rational design of future metabolic drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Rivoglitazone Wikipedia [en.wikipedia.org]
- 2. Drug evaluation: rivoglitazone, a new oral therapy for the treatment of type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory





- 3. Potent Antidiabetic Effects of Rivoglitazone, a Novel Peroxisome Proliferator—Activated Receptor-y Agonist, in Obese Diabetic Rodent Models [jstage.jst.go.jp]
- 4. Rivoglitazone | C20H19N3O4S | CID 3055168 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Rivoglitazone | CAS#:185428-18-6 | Chemsrc [chemsrc.com]
- 6. KEGG DRUG: Rivoglitazone [kegg.jp]
- 7. go.drugbank.com [go.drugbank.com]
- 8. PPARy signaling and metabolism: the good, the bad and the future PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. X-ray crystal structure of rivoglitazone bound to PPARy and PPAR subtype selectivity of TZDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rivoglitazone: A New Thiazolidinedione for the Treatment of Type 2 Diabetes Mellitus | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and Safety of Novel Thiazolidinedione Rivoglitazone in Type-2 Diabetes a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of Rivoglitazone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070887#molecular-structure-of-rivoglitazone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com